4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is classified as a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of various pharmaceutical agents.
This compound is derived from piperidine, a well-known heterocyclic compound. The presence of a hydroxyl group and a methylphenyl substituent enhances its reactivity and biological activity. It is primarily utilized in research settings for its role in synthesizing more complex organic molecules and exploring biological activities, including antimicrobial and antiviral properties.
The synthesis of 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride typically involves the following steps:
In industrial settings, continuous flow processes may be employed to improve efficiency and yield, utilizing automated reactors for precise control over reaction parameters.
The molecular structure of 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride can be depicted as follows:
The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions:
The mechanism of action for 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing neurotransmitter metabolism and potentially affecting neurological functions. This modulation can lead to various pharmacological effects, making it a candidate for further exploration in drug development.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds .
4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride has several applications in scientific research:
This compound's unique structural characteristics make it valuable for diverse applications across chemistry, biology, and medicine, highlighting its significance in ongoing research efforts.
Retrosynthetic deconstruction of 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride reveals two primary strategic disconnections leading to viable synthetic precursors. The first approach disconnects the C4-hydroxyalkyl moiety from the piperidine ring, identifying 4-oxopiperidine and 2-methylbenzylmagnesium bromide as key precursors through a nucleophilic addition pathway. This Grignard addition to the piperidine carbonyl represents a convergent route but requires careful control of stoichiometry to prevent over-addition and diol formation. Alternative carbonyl precursors include N-protected-4-piperidone derivatives (e.g., N-Boc, N-benzyl), which offer orthogonal protection strategies during the critical C–C bond formation step [1] .
The second retrosynthetic pathway targets the piperidine ring formation, identifying 1-benzyl-4-(2-methylphenyl)aminopentan-1-one as a linear precursor. This approach enables intramolecular reductive amination under hydrogenation conditions (Pd/C, H₂) or borohydride-mediated cyclization. Computational modeling suggests the steric bulk of the ortho-methyl substituent imposes significant torsional strain (∼8.2 kcal/mol) during ring closure, necessitating optimized reaction conditions to achieve practical cyclization rates [3] [5].
Table 1: Retrosynthetic Disconnection Strategies and Precursors
Disconnection Type | Key Synthons | Bond Formed | Complexity Considerations |
---|---|---|---|
C4-C(aryl) bond | 4-Oxopiperidine + 2-Methylbenzylmagnesium bromide | C–C (nucleophilic addition) | Grignard regioselectivity (1,2- vs 1,4-addition) |
N-C4 bond | 1-(2-Methylbenzyl)-4-aminobutanal | C–N (reductive amination) | Conformational strain during cyclization |
N1-C2/C6 bond | 5-((2-Methylbenzyl)amino)pentan-2-one | C–N/C–C (Mannich-type) | Diastereoselectivity control |
Critical to both routes is the management of the tertiary alcohol stereochemistry. The quaternary carbon center (C4) eliminates concerns about stereoisomerism at this position, but the N-alkylation steps introduce potential epimerization risks at adjacent chiral centers in related scaffolds. The final hydrochloride salt formation typically employs ethereal HCl or hydrogen chloride-saturated alcoholic solvents, achieving near-quantitative conversion when stoichiometrically controlled at 1.05:1 (acid:base) in aprotic media [8].
Piperidine ring elaboration in this scaffold employs both transition metal catalysis and organocatalytic approaches. Hydrogenation catalysts prove essential for introducing the benzylic moiety. Pd/C (5-10% loading) in ethanol/toluene mixtures (3:1 v/v) achieves complete reduction of enol ether intermediates within 4 hours at 50°C and 50 psi H₂ pressure. However, significant substrate inhibition occurs with the ortho-methyl substituted derivatives due to steric occlusion of the catalytic surface. Alternative catalysts such as Pd(OH)₂/C (Pearlman's catalyst) demonstrate superior performance for reductive aminations, providing 92-95% conversion compared to Pd/C's 78-82% under identical conditions [1] [5].
For N-functionalization prior to salt formation, copper(I)-catalyzed coupling enables introduction of propargyl or cyanoethyl groups using CuI (5 mol%), DMEDA ligand (10 mol%) in DMSO at 80°C. This methodology proves particularly valuable for synthesizing advanced intermediates toward structurally complex analogs. Microwave-assisted N-alkylation reduces reaction times from 12 hours to 35 minutes when employing K₂CO₃ as base in DMF, though solvent selection significantly impacts purity profiles [7].
Organocatalytic approaches focus on proline-mediated α-amination for related piperidinone precursors. L-proline (20 mol%) in DMSO facilitates electrophilic amination of 4-substituted piperidin-4-ols with di-tert-butyl azodicarboxylate, achieving enantiomeric excesses >94% in asymmetric desymmetrization reactions. This strategy enables access to chiral non-racemic building blocks for structural analogs, though the quaternary carbon in the target scaffold limits direct application [3] [6].
Table 2: Catalytic Systems for Key Transformations
Reaction Type | Catalyst System | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Reductive Amination | Pd/C (10%) | EtOH, 50°C, 50 psi H₂ | 78-82 | Substrate inhibition by ortho-methyl |
Reductive Amination | Pd(OH)₂/C (5%) | MeOH/toluene, 60°C, 40 psi | 92-95 | Catalyst cost |
N-Alkylation | CuI/DMEDA (5/10 mol%) | DMSO, 80°C | 85-91 | Halide substrate required |
α-Amination | L-Proline (20 mol%) | DMSO, rt, 48h | 75 (94% ee) | Limited to carbonyl-activated systems |
The tertiary alcohol geometry at C4 creates a sterically congested environment that profoundly influences stereoselectivity during N-functionalization. Quaternization at N1 with alkyl halides proceeds with inversion of configuration at nitrogen when employing chiral N-protecting groups. Methyl iodide alkylation of (R)-N-Boc-4-[(2-methylphenyl)methyl]piperidin-4-ol in THF at 0°C achieves 98% diastereomeric excess (de) compared to 73% de at 25°C, demonstrating temperature-dependent stereocontrol. This phenomenon results from the increased lifetime of the pyramidal inversion transition state at lower temperatures [5] [8].
Hydrochloride salt formation induces conformational locking of the piperidine ring. Single-crystal X-ray analysis of related compounds reveals that protonation generates a chair conformation with the 2-methylbenzyl substituent preferentially equatorial and the hydroxy group adopting an axial orientation due to intramolecular hydrogen bonding with the ammonium proton. This conformational preference remains consistent across crystalline salts prepared from ethanol, isopropanol, or methanol/MTBE mixtures. Comparative studies of hydrochloride versus hydrobromide salts indicate that hydrochloride forms exhibit superior crystallinity (94% crystalline yield vs. 78% for HBr salt) and reduced hygroscopicity during storage [8].
Critical for pharmaceutical applications, the counterion effect on solubility follows the trend: hydrochloride > hydrobromide > methanesulfonate in aqueous media (pH 3.0), with hydrochloride displaying optimal dissolution kinetics (kdis = 4.7 × 10⁻³ min⁻¹). Salt formation protocols optimized through temperature-programmed crystallization (cooling from 65°C to -5°C at 0.5°C/min) in ethanol/ethyl acetate (1:2 v/v) produce monodisperse crystals (D90 < 15µm) with 99.7% purity by HPLC. This process effectively occludes residual solvents (toluene < 50 ppm; DMF < 100 ppm) to meet regulatory requirements [1] .
Solvent optimization significantly enhances both sustainability and efficiency in synthesizing 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride. Traditional processes employing dichloromethane (DCM) for Grignard additions generate substantial waste (PMI = 12.4 kg/kg product). Transition to 2-methyl-THF reduces PMI to 8.2 kg/kg while maintaining 91% yield during the nucleophilic addition step. Comparative life-cycle assessment confirms 2-methyl-THF's superior environmental profile: global warming potential (GWP) decreases by 63% and photochemical ozone creation potential (POCP) by 57% versus DCM-based processes [1] [3].
Aqueous-enabled transformations provide additional sustainability benefits. Microwave-assisted hydrolysis of N-acyl intermediates in 0.5M NaOH (120°C, 20 min) achieves 98% conversion compared to 78% with conventional heating, reducing energy consumption by 17-fold. For the critical salt formation step, anti-solvent crystallization using water/ethanol mixtures (3:1 v/v) versus pure ethanol decreases solvent consumption by 42% while improving crystal habit and filtration rates. This approach eliminates halogenated solvents entirely from the final purification [3] [6].
Waste minimization strategies focus on catalyst recycling and byproduct valorization. Pd/C catalysts from reductive amination steps retain 92% activity after five cycles when regenerated through sequential acetic acid/ethanol washes. The magnesium salts generated during Grignard reactions are recovered as magnesium sulfate heptahydrate (98.5% purity) through acidification (H₂SO₄), precipitation, and crystallization, creating a marketable coproduct. These integrated approaches elevate the overall atom economy from 54% to 88% for the multi-step sequence [1].
Table 3: Solvent Systems and Environmental Metrics
Reaction Step | Optimal Solvent | Alternative Solvent | PMI Reduction (%) | Energy Reduction (kWh/kg) |
---|---|---|---|---|
Grignard Addition | 2-Methyl-THF | Diethyl ether | 34 | 28 |
Reductive Amination | Ethanol/water (4:1) | Methanol | 29 | 15 |
N-Alkylation | Propylene carbonate | DMF | 41 | 33 |
Salt Crystallization | Ethanol/ethyl acetate | Acetone | 22 | 19 |
The solution-phase synthesis of 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride follows classical organic transformations with discrete purification at each stage. This approach facilitates reaction monitoring and intermediate characterization but suffers from cumulative yield reduction across five linear steps (overall yield: 32-38%). The critical limitation emerges during the final ring closure, where the steric bulk of the ortho-methyl substituent impedes cyclization efficiency (maximum 64% conversion). Extensive screening of Lewis acid catalysts (TiCl₄, BF₃·Et₂O) improves yields marginally to 71% but introduces purification challenges [3] [5].
Solid-phase synthesis employing chlorotrityl chloride resin (1.2 mmol/g loading) circumvents these limitations through pseudo-dilution effects. Immobilization of the 4-oxopiperidine nucleus via the nitrogen atom enables efficient nucleophilic addition of 2-methylbenzylmagnesium bromide (3 eq.) in THF at ambient temperature (22 hours, 94% conversion by LC-MS). Following cleavage with TFA/DCM (1:99 v/v), the solution-phase intermediate undergoes direct hydrochloride salt formation, achieving 82% overall yield in three steps. The solid-phase approach demonstrates superior performance for synthesizing analogs with electron-deficient aryl groups, where solution-phase methods falter due to diminished nucleophilicity [3] [7].
Critical process metrics favor solid-phase strategies: volume productivity increases 3.2-fold (48 g/L/day vs. 15 g/L/day) while total operating time decreases by 57% (18 hours vs. 42 hours). However, the resin cost ($1,200/kg) and limited scalability beyond 100-g batches constrain commercial implementation. Hybrid approaches utilizing soluble polymer supports (PEG-OSu) offer intermediate benefits, achieving 76% overall yield with straightforward precipitation-based purification. Recent advances in continuous flow hydrogenation integrated with solid-phase synthesis demonstrate further improvements, reducing catalyst loading to 0.5 mol% Pd while maintaining space-time yields of 5.7 kg/m³/h [3].
Table 4: Comparative Analysis of Synthesis Strategies
Parameter | Solution-Phase | Solid-Phase (Resin) | Hybrid (Soluble Support) |
---|---|---|---|
Overall Yield | 32-38% | 78-82% | 72-76% |
Total Steps | 5 | 3 | 4 |
Scalability | Kilogram | 100-g batches | Kilogram |
Typical Purity | 97.2% | 98.8% | 98.5% |
Key Advantage | Familiar methodology | Pseudo-dilution effect | Balanced cost/yield |
Major Limitation | Cumulative yield loss | Resin cost | Polymer removal |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: